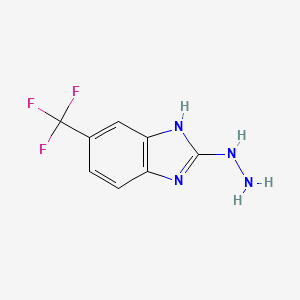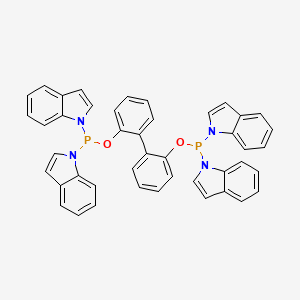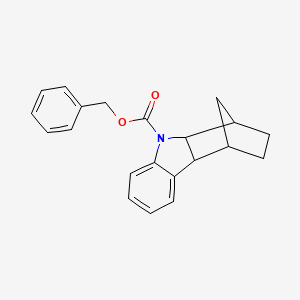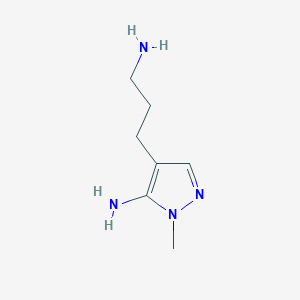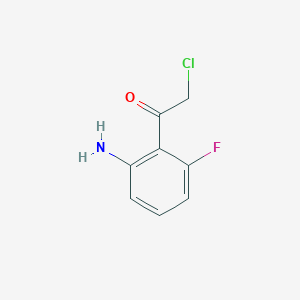
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H7ClFNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-amino-6-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield corresponding acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of various biological targets.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for the development of pharmaceuticals. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting the catalytic function and altering the biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-fluorophenyl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Amino-6-fluorobenzaldehyde: Contains an aldehyde group instead of the chloroethanone moiety, leading to different chemical properties and applications.
2-Amino-6-fluorobenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
68438-31-3 |
|---|---|
Molecular Formula |
C8H7ClFNO |
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(2-amino-6-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2 |
InChI Key |
XBTKYOAFXCUFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


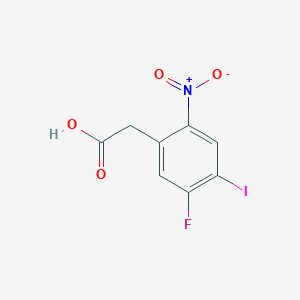
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
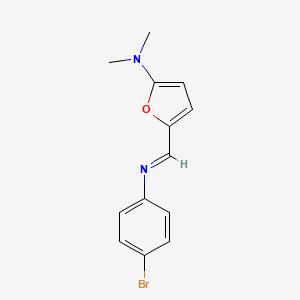
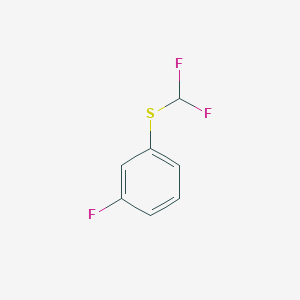
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

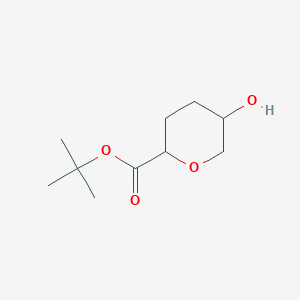
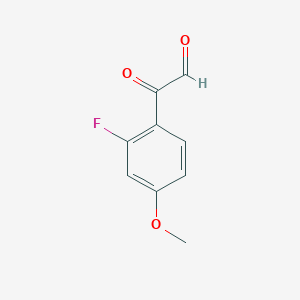
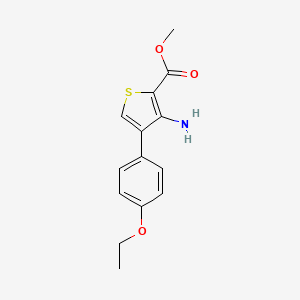
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
